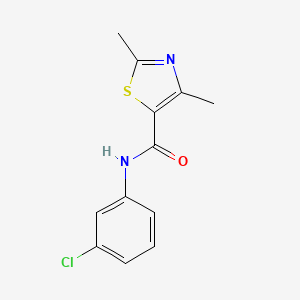

N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

N-(3-Chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a 3-chlorophenyl carboxamide moiety at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and molecular weight ~279.74 g/mol (C₁₂H₁₀ClN₃OS). Thiazole derivatives are pharmacologically significant due to their antimicrobial, antitumor, and antifungal activities .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEHILJBHHXHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the condensation of 3-chloroaniline with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, have shown promising anticancer properties. Various studies have highlighted their potential against different cancer cell lines.

Case Studies and Findings

- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring significantly enhanced cytotoxicity (IC50 values often below 20 µM) .

- Mechanism of Action : Molecular dynamics simulations revealed that some thiazole compounds interact with proteins involved in apoptosis pathways, suggesting a mechanism for their anticancer effects .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A-431 | < 20 | Induction of apoptosis via protein interaction |

| Thiazole derivative X | HepG2 | 15 | Inhibition of cell proliferation |

| Thiazole derivative Y | U251 | 10 | Disruption of mitochondrial function |

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. Research indicates that structural modifications can lead to significant variations in efficacy.

Findings

- Structure-Activity Relationship (SAR) : Studies have shown that para-substituted phenyl groups enhance anticonvulsant activity. For instance, compounds with methyl or halogen substitutions exhibited superior efficacy in animal models .

- Animal Studies : Compounds similar to this compound were tested in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, demonstrating effective seizure protection .

Data Table: Anticonvulsant Activity

| Compound Name | Model Used | Effective Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| This compound | MES | 24.38 | 100 |

| Thiazole derivative Z | PTZ | 20 | 90 |

Antibacterial Activity

The antibacterial potential of thiazoles has been a subject of extensive research due to the increasing resistance to conventional antibiotics.

Research Insights

- Broad-Spectrum Activity : Compounds based on thiazole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was crucial for enhancing antibacterial efficacy .

- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Data Table: Antibacterial Activity

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | E. coli | 31.25 |

| Thiazole derivative A | Staphylococcus aureus | 15 |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects : The 3-chlorophenyl group enhances bioactivity compared to 2- or 4-chloro isomers due to optimal steric and electronic interactions with target proteins .

- Solubility Limitations : Unlike Dasatinib, the absence of polar groups (e.g., hydroxyethyl-piperazinyl) in the target compound may limit aqueous solubility, necessitating formulation optimization .

- Thermal Stability : Pyrazole carboxamides in exhibit melting points >130°C, suggesting the target compound’s stability under physiological conditions .

Biological Activity

N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity. The presence of the 3-chlorophenyl group and the dimethyl substitutions contribute to its unique chemical properties, enhancing its interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 10.28 | |

| MCF7 (breast cancer) | 8.107 | |

| HCT-116 (colon cancer) | 2.40 |

The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis through caspase activation pathways .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 25 | 50 | |

| Escherichia coli | 15 | 30 | |

| Klebsiella pneumoniae | 6.25 | 12.5 |

These findings suggest that the compound exhibits potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It acts as a negative allosteric modulator on certain receptors, influencing cellular signaling pathways .

- Antioxidant Activity : Thiazole derivatives are known for their antioxidant properties, which may contribute to their anticancer effects .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cytotoxicity Study : A study on the cytotoxic effects against various cancer cell lines reported significant reductions in cell viability at concentrations as low as 10 µM .

- Antibacterial Efficacy : In a comparative analysis against standard antibiotics, this compound showed superior activity against Gram-positive bacteria with MIC values lower than those of conventional treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with 3-chlorophenyl isocyanate. Protection of the amide nitrogen with NaH and 4-methoxybenzyl chloride (PMB) improves intermediate stability, while subsequent coupling with methyl-substituted pyrimidines or triazoles under NaH mediation enables functionalization . For regioselective thiazole formation, chloroacetyl chloride reacts with 2-amino-5-aryl-methylthiazoles in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use and NMR spectroscopy to verify substituent positions and aromaticity. For crystalline derivatives, X-ray diffraction resolves spatial arrangements of the thiazole core and chlorophenyl group. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates carboxamide C=O stretching (1650–1700 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves and PPE due to potential skin/eye irritation. Store in airtight containers at 4°C to prevent hydrolysis. Dispose of waste via incineration or licensed chemical disposal services. Consult safety data sheets (SDS) for spill management, which may involve neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do substituent variations on the thiazole ring or chlorophenyl group affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl) at the 3-chlorophenyl position enhance binding to kinase targets like CDK2, while 2,4-dimethyl groups on the thiazole improve metabolic stability. Compare analogs such as 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine (CDK2 inhibitor) to identify critical pharmacophores .

Q. What computational methods are suitable for modeling interactions between this compound and protein targets?

- Methodological Answer : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic fields with binding affinity. Molecular docking (e.g., AutoDock Vina) predicts binding poses in catalytic pockets, while molecular dynamics simulations (AMBER) assess stability of hydrogen bonds (e.g., with K3.28 in CB1 receptors). Validate models with mutant thermodynamic cycles .

Q. How can contradictory bioactivity data (e.g., inverse agonism vs. neutral antagonism) be resolved for receptor studies?

- Methodological Answer : Perform radioligand displacement assays with -labeled agonists (e.g., CP55940) to determine competitive antagonism. Use electrophysiology (e.g., Ca current assays) to distinguish inverse agonism (basal activity suppression) from neutral antagonism. Mutagenesis (e.g., K3.28A in CB1) clarifies residue-specific interactions .

Q. What strategies optimize the compound’s selectivity for kinase targets over off-target enzymes?

- Methodological Answer : Introduce bulky substituents (e.g., cycloheptyl or trifluoromethylphenyl) to sterically block off-target binding. Replace the carboxamide with sulfonamide groups to alter hydrogen-bonding patterns. Test selectivity panels (e.g., 100-kinase assays) and analyze binding free energy (MM-PBSA) for unfavorable interactions .

Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?

- Methodological Answer : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.